molecular formula C18H14F3N3O B7635447 1-methyl-N-(4-phenylphenyl)-3-(trifluoromethyl)pyrazole-4-carboxamide

1-methyl-N-(4-phenylphenyl)-3-(trifluoromethyl)pyrazole-4-carboxamide

Cat. No. B7635447
M. Wt: 345.3 g/mol
InChI Key: MIJWSYVBGFMMNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-N-(4-phenylphenyl)-3-(trifluoromethyl)pyrazole-4-carboxamide, also known as C646, is a small molecule inhibitor of the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF). It has been widely used in scientific research to investigate the role of HATs in gene expression, epigenetics, and cancer.

Mechanism of Action

1-methyl-N-(4-phenylphenyl)-3-(trifluoromethyl)pyrazole-4-carboxamide inhibits the acetyltransferase activity of p300/CBP-associated factor (PCAF) by binding to the catalytic domain of the enzyme. This prevents the transfer of acetyl groups from acetyl-CoA to lysine residues on histone proteins, leading to the downregulation of gene expression.
Biochemical and Physiological Effects:
1-methyl-N-(4-phenylphenyl)-3-(trifluoromethyl)pyrazole-4-carboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth. It has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-methyl-N-(4-phenylphenyl)-3-(trifluoromethyl)pyrazole-4-carboxamide in lab experiments is its specificity for p300/CBP-associated factor (PCAF), which allows for the selective inhibition of HAT activity. However, one limitation of using 1-methyl-N-(4-phenylphenyl)-3-(trifluoromethyl)pyrazole-4-carboxamide is its relatively low potency, which can require high concentrations of the compound to achieve significant effects.

Future Directions

There are several potential future directions for research involving 1-methyl-N-(4-phenylphenyl)-3-(trifluoromethyl)pyrazole-4-carboxamide, including:
1. Investigating the role of p300/CBP-associated factor (PCAF) in other biological processes beyond gene expression and epigenetics.
2. Developing more potent and selective inhibitors of HAT activity for use in lab experiments and potential therapeutic applications.
3. Exploring the use of 1-methyl-N-(4-phenylphenyl)-3-(trifluoromethyl)pyrazole-4-carboxamide in combination with other drugs or therapies to enhance its efficacy and reduce potential side effects.
4. Investigating the potential use of 1-methyl-N-(4-phenylphenyl)-3-(trifluoromethyl)pyrazole-4-carboxamide in the treatment of various diseases, including cancer and inflammatory disorders.
5. Further characterizing the biochemical and physiological effects of 1-methyl-N-(4-phenylphenyl)-3-(trifluoromethyl)pyrazole-4-carboxamide to better understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 1-methyl-N-(4-phenylphenyl)-3-(trifluoromethyl)pyrazole-4-carboxamide involves a multi-step process that includes the reaction of 4-phenylphenylhydrazine with ethyl trifluoropyruvate to form 1-ethyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid hydrazide. This intermediate is then treated with methyl iodide to give the desired product, 1-methyl-N-(4-phenylphenyl)-3-(trifluoromethyl)pyrazole-4-carboxamide.

Scientific Research Applications

1-methyl-N-(4-phenylphenyl)-3-(trifluoromethyl)pyrazole-4-carboxamide has been extensively used in scientific research to investigate the role of HATs in gene expression, epigenetics, and cancer. It has been shown to inhibit the acetylation of histone H3 lysine 27 (H3K27) and histone H4 lysine 8 (H4K8) by p300/CBP-associated factor (PCAF), leading to the downregulation of genes involved in cell proliferation, cell cycle progression, and oncogenesis.

properties

IUPAC Name

1-methyl-N-(4-phenylphenyl)-3-(trifluoromethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O/c1-24-11-15(16(23-24)18(19,20)21)17(25)22-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJWSYVBGFMMNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-(4-phenylphenyl)-3-(trifluoromethyl)pyrazole-4-carboxamide

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